4-(diethylamino)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

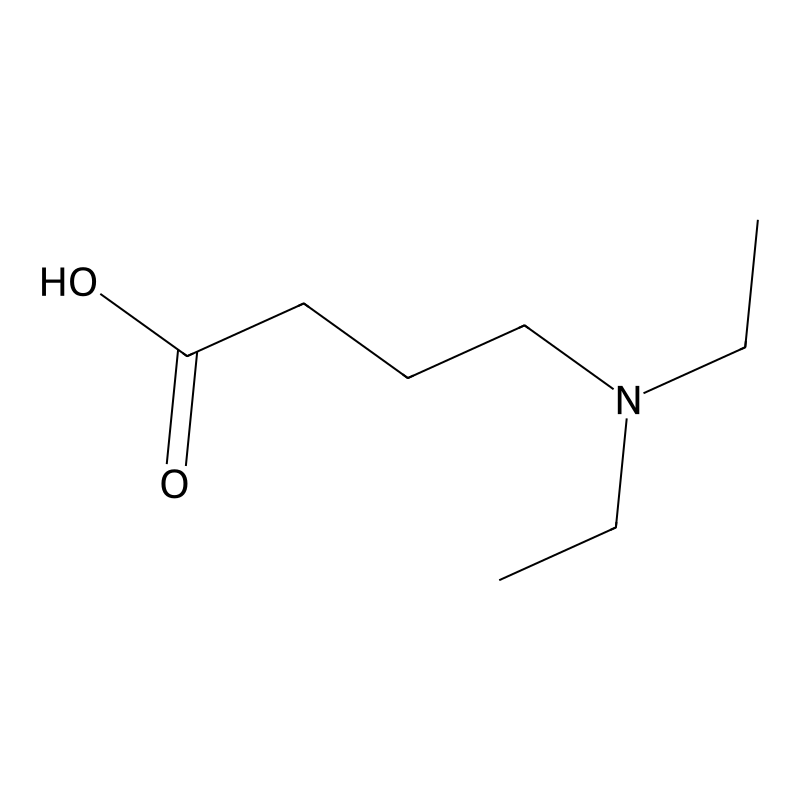

4-(Diethylamino)butanoic acid, with the chemical formula CHNO and CAS number 63867-13-0, is an organic compound characterized by the presence of a diethylamino group attached to a butanoic acid backbone. This compound is structurally related to butyric acid, which is known for its role in various biological processes. The unique diethylamino substitution imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

There is no current information available on the specific mechanism of action of Butyric acid, 4-(diethylamino)- in biological systems.

Information on the scientific research applications of Butyric acid, 4-(diethylamino)- (also known as 4-(diethylamino)butanoic acid) is currently limited. PubChem, a database of chemical information from the National Institutes of Health (), lists the compound but does not contain any entries for biological activities or research references [].

- Antimicrobial activity: The combination of a carboxylic acid group (butyric acid) and a secondary amine (diethylamino) suggests the molecule may have antimicrobial properties. Many compounds with this functional group configuration exhibit activity against bacteria and fungi. Research would be needed to determine if Butyric acid, 4-(diethylamino)- possesses similar properties.

- Organic synthesis: The molecule may be useful as a building block in organic synthesis due to its functional groups. The carboxylic acid group can participate in condensation reactions to form more complex molecules, while the amine group can be involved in various alkylation reactions.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed for this purpose.

- Reduction: Reduction reactions can convert the compound into alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives.

The major products formed from these reactions include carboxylic acids and ketones from oxidation, alcohols and amines from reduction, and compounds with different functional groups from substitution.

4-(Diethylamino)butanoic acid is believed to interact with biological targets similarly to butyric acid, which acts as an endogenous agonist of the human hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor. This interaction suggests potential roles in metabolic regulation and signaling pathways. Moreover, like butyric acid, it may be involved in the production of short-chain fatty acids that are crucial for gut health and metabolic processes.

The synthesis of 4-(diethylamino)butanoic acid typically involves the reaction of butyric acid with diethylamine. This reaction is performed under controlled conditions to ensure the formation of the desired product. A common method includes using a dehydrating agent to facilitate the reaction between butyric acid and diethylamine. In industrial settings, large-scale synthesis often employs similar methods with additional purification steps such as distillation and crystallization to achieve high purity and yield .

4-(Diethylamino)butanoic acid has various applications in both research and industrial contexts:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting metabolic disorders or receptor modulation.

- Chemical Synthesis: It can be used as a building block for synthesizing other compounds in organic chemistry.

- Research: Its role in biochemical pathways makes it a subject of interest in studies related to metabolism and cellular signaling .

Studies on 4-(diethylamino)butanoic acid's interactions primarily focus on its biochemical pathways similar to those of butyric acid. Research indicates that it may influence metabolic processes through receptor-mediated actions. The exact mechanisms remain an area of ongoing investigation, particularly regarding its effects on gut microbiota and short-chain fatty acid production.

Several compounds are structurally or functionally similar to 4-(diethylamino)butanoic acid:

- 4-(Dimethylamino)butanoic acid: Similar structure but contains a dimethylamino group instead of a diethylamino group. This substitution alters its reactivity and biological properties.

- Butyric acid: The parent compound without any amino substitution; serves as a baseline for understanding the effects of amino substitutions on biological activity.

- Propionic acid: A shorter-chain carboxylic acid that shares some chemical properties but lacks the amino functionality.

Uniqueness

The presence of the diethylamino group in 4-(diethylamino)butanoic acid distinguishes it from these similar compounds by influencing its solubility, reactivity, and interaction with biological targets. This unique substitution enhances its potential utility in various applications within pharmaceuticals and chemical synthesis .

Systematic and Common Names

The compound is systematically named 4-(diethylamino)butanoic acid under IUPAC nomenclature. Alternative designations reflect its structural relationship to butyric acid and its substitution pattern:

| Nomenclature Type | Name | Source |

|---|---|---|

| IUPAC Name | 4-(diethylamino)butanoic acid | |

| Common Synonyms | γ-Diethylaminobutyric acid | |

| 4-Diethylaminobutanoic acid | ||

| CAS Registry Number | 63867-13-0 |

Molecular Formula and Weight

The molecular formula C₈H₁₇NO₂ corresponds to a molecular weight of 159.23 g/mol. This aligns with the addition of a diethylamino group (-N(C₂H₅)₂) to the butanoic acid backbone.

4-(diethylamino)butanoic acid is an organic compound with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 grams per mole [1]. The compound features a four-carbon aliphatic chain backbone derived from butanoic acid, with a carboxylic acid functional group (-COOH) at one terminus and a tertiary amine group at the fourth carbon position [1]. The tertiary amine consists of a nitrogen atom bonded to two ethyl groups (diethylamino moiety), creating the complete structure represented by the IUPAC name 4-(diethylamino)butanoic acid [1].

The canonical SMILES notation for this compound is CCN(CC)CCCC(=O)O, and its InChI key is XUDAWBWSOYRMRW-UHFFFAOYSA-N [1] [2]. The molecular architecture incorporates two distinct functional groups that contribute to its unique chemical properties: the carboxylic acid group provides acidic characteristics, while the tertiary amine imparts basic properties, making this compound amphoteric in nature [2].

Table 1: Fundamental Molecular Properties of 4-(diethylamino)butanoic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 63867-13-0 | [1] |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| IUPAC Name | 4-(diethylamino)butanoic acid | [1] |

| InChI | InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | [1] |

| Canonical SMILES | CCN(CC)CCCC(=O)O | [1] |

The structural framework of 4-(diethylamino)butanoic acid consists of a linear aliphatic chain where the nitrogen atom is positioned at the gamma position relative to the carboxyl group [2]. This specific positioning creates a four-carbon separation between the acidic and basic functional groups, which influences the compound's conformational flexibility and intermolecular interactions [2]. The tertiary amine configuration results in reduced reactivity toward nucleophilic substitutions compared to primary or secondary amines, while maintaining significant basicity and nucleophilicity characteristics [2].

Solubility and Stability Profiles

The solubility characteristics of 4-(diethylamino)butanoic acid are influenced by its dual functional group nature, containing both hydrophilic carboxylic acid and tertiary amine moieties . The presence of polar functional groups enhances solubility in polar solvents, particularly those capable of hydrogen bonding interactions [4]. The compound is expected to demonstrate good solubility in water due to the ionizable carboxylic acid group and the basic tertiary amine, which can form ionic interactions with water molecules .

Comparative analysis with structurally related compounds provides insight into solubility patterns. For instance, 4-acetamidobutyric acid exhibits solubility of approximately 10 milligrams per milliliter in phosphate-buffered saline at pH 7.2, while showing enhanced solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide [5]. The diethylamino substitution in 4-(diethylamino)butanoic acid would be expected to influence these solubility parameters through altered hydrogen bonding capabilities and hydrophobic interactions .

Table 2: Predicted Solubility Profile for 4-(diethylamino)butanoic acid

| Solvent System | Expected Solubility | Basis for Prediction |

|---|---|---|

| Water (pH 7) | High | Zwitterionic character, ionic interactions |

| Polar Organic Solvents | Moderate to High | Hydrogen bonding capability |

| Nonpolar Organic Solvents | Low | Limited hydrophobic character |

| Acidic Aqueous Solutions | Very High | Protonation of amine group |

| Basic Aqueous Solutions | High | Deprotonation of carboxyl group |

The stability profile of 4-(diethylamino)butanoic acid is governed by the inherent stability of both functional groups present in the molecule [6]. The carboxylic acid group exhibits typical stability characteristics, remaining intact under normal storage conditions when protected from extreme pH environments [6]. The tertiary amine functionality demonstrates enhanced stability compared to primary and secondary amines due to the absence of oxidizable nitrogen-hydrogen bonds [7].

Storage recommendations for related compounds suggest maintenance under sealed, dry conditions at room temperature to prevent degradation [8]. The compound's stability is likely to be pH-dependent, with optimal stability occurring in slightly acidic to neutral conditions where neither functional group undergoes significant protonation or deprotonation stress [6]. Temperature considerations indicate that the compound should remain stable at ambient temperatures, with a predicted boiling point around 255.1°C at 760 millimeters of mercury based on structural analysis [6].

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-(diethylamino)butanoic acid through analysis of both proton and carbon-13 environments [9]. The proton nuclear magnetic resonance spectrum of this compound would exhibit characteristic signals corresponding to the various hydrogen environments within the molecule [9].

The proton nuclear magnetic resonance spectrum would display distinct signal patterns for the ethyl groups attached to the nitrogen atom, appearing as characteristic ethyl multipicity patterns [10]. The methyl protons of the diethylamino group would appear as triplets in the range of 1.0-1.2 parts per million due to coupling with adjacent methylene protons [10]. The methylene protons adjacent to nitrogen would manifest as quartets in the 2.4-2.6 parts per million region [10].

The butanoic acid chain protons would contribute multiple signals across the aliphatic region [9]. The methylene protons adjacent to the carboxylic acid group would appear most downfield in the chain at approximately 2.3-2.4 parts per million [9]. The central methylene groups of the butanoic chain would contribute overlapping multiplets in the 1.8-2.2 parts per million range [9]. The carboxylic acid proton would appear as a broad signal around 10-12 parts per million, which may exchange with deuterium oxide [11].

Table 3: Predicted Proton Nuclear Magnetic Resonance Chemical Shifts for 4-(diethylamino)butanoic acid

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl groups (N-CH₂-CH₃) | 1.0-1.2 | Triplet | 6H |

| Methylene groups (N-CH₂-CH₃) | 2.4-2.6 | Quartet | 4H |

| γ-Methylene (N-CH₂-CH₂) | 2.5-2.7 | Triplet | 2H |

| β-Methylene | 1.8-2.0 | Multiplet | 2H |

| α-Methylene (COOH-CH₂) | 2.3-2.4 | Triplet | 2H |

| Carboxylic Acid Proton | 10-12 | Broad singlet | 1H |

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information through analysis of carbon environments [10]. The carboxylic acid carbon would appear most downfield around 175-180 parts per million due to the electron-withdrawing effect of the carbonyl oxygen [10]. The carbon atoms of the butanoic chain would appear in the aliphatic region between 20-35 parts per million, with the carbon bearing the nitrogen substituent appearing slightly downfield due to the electron-withdrawing effect of nitrogen [11].

Infrared (IR) Spectroscopy

Infrared spectroscopy of 4-(diethylamino)butanoic acid would reveal characteristic absorption bands corresponding to the functional groups present in the molecule [12] [7]. The carboxylic acid functionality would contribute two prominent absorptions: a broad oxygen-hydrogen stretch and a carbonyl stretch [12].

The carboxylic acid oxygen-hydrogen stretch would appear as a very broad absorption spanning 2500 to 3300 wavenumbers, characteristic of hydrogen-bonded carboxylic acid groups [12]. This broad absorption results from the extensive hydrogen bonding that occurs between carboxylic acid molecules, either as dimers or in larger aggregates [12]. The carbonyl stretch of the carboxylic acid would manifest around 1710 wavenumbers for hydrogen-bonded dimeric forms, which are the predominant species under normal conditions [12].

The tertiary amine functionality would contribute distinctly different infrared characteristics compared to primary or secondary amines [7]. Notably, tertiary amines do not exhibit nitrogen-hydrogen stretching bands since they lack nitrogen-hydrogen bonds [7] [13]. The primary infrared signature of the tertiary amine would be the carbon-nitrogen stretching vibration, appearing as a medium intensity band in the 1250-1020 wavenumber region for aliphatic tertiary amines [7].

Table 4: Characteristic Infrared Absorption Bands for 4-(diethylamino)butanoic acid

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Strong, broad | O-H stretch (H-bonded) |

| Carboxylic Acid C=O | ~1710 | Strong | C=O stretch (dimeric) |

| Aliphatic C-H | 2800-3000 | Medium | C-H stretch |

| Tertiary Amine C-N | 1250-1020 | Medium | C-N stretch |

| Aliphatic C-C | 800-1200 | Variable | C-C stretch |

Additional absorption bands would include aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, corresponding to the methyl and methylene groups throughout the molecule [14]. The infrared spectrum would not exhibit the characteristic nitrogen-hydrogen stretching or bending vibrations typically observed in primary and secondary amines, confirming the tertiary nature of the amine functionality [7] [13].

Mass Spectrometry (MS)

Mass spectrometric analysis of 4-(diethylamino)butanoic acid would provide molecular weight confirmation and structural fragmentation information [15]. The molecular ion peak would appear at mass-to-charge ratio 159, corresponding to the molecular weight of 159.23 atomic mass units [1]. The nitrogen rule in mass spectrometry indicates that compounds containing an odd number of nitrogen atoms, such as 4-(diethylamino)butanoic acid, will exhibit odd-numbered molecular ion masses [11].

Fragmentation patterns in mass spectrometry would follow predictable pathways based on the structural features of the molecule [15]. The tertiary amine functionality would likely undergo alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of ethyl groups (mass 29) to produce fragment ions at mass-to-charge ratios 130 and 101 [15]. The carboxylic acid functionality might undergo decarboxylation, losing carbon dioxide (mass 44) to yield a fragment at mass-to-charge ratio 115 [15].

Common fragmentation patterns for amino acid derivatives include the formation of immonium ions through cyclization processes [15]. The butanoic acid chain might undergo beta-cleavage to produce smaller alkyl fragment ions [15]. The base peak in the mass spectrum would likely correspond to the most stable fragment ion, potentially the diethylamino-containing fragment or a cyclized structure [15].

Table 5: Predicted Mass Spectrometric Fragmentation for 4-(diethylamino)butanoic acid

| Fragment Ion (m/z) | Loss from Molecular Ion | Proposed Structure |

|---|---|---|

| 159 | - | [M]⁺ (Molecular ion) |

| 130 | -29 (C₂H₅) | Loss of one ethyl group |

| 115 | -44 (CO₂) | Decarboxylation |

| 101 | -58 (2×C₂H₅) | Loss of both ethyl groups |

| 72 | -87 | Diethylamino fragment |

| 58 | -101 | Butyric acid fragment |

The mass spectrometric behavior would also be influenced by the ionization method employed [15]. Electrospray ionization would likely produce protonated molecular ions [M+H]⁺ at mass-to-charge ratio 160, while electron impact ionization would generate radical cations and more extensive fragmentation [15]. The presence of both acidic and basic functional groups makes this compound amenable to both positive and negative ion mode analysis [15].

Acid-Base Behavior and pKa Determination

The acid-base behavior of 4-(diethylamino)butanoic acid is characterized by its amphoteric nature, possessing both acidic carboxyl and basic tertiary amine functionalities [16]. This dual character results in the compound existing as a zwitterion under physiological conditions, similar to amino acids and related compounds [17].

The carboxylic acid group exhibits typical aliphatic carboxylic acid behavior with an expected pKa value in the range of 4.2-4.8 [18] [19]. Computational studies using density functional theory methods have demonstrated that carboxylic acid pKa values can be accurately predicted, with mean absolute errors below 0.5 units for aliphatic carboxylic acids [18]. The specific pKa of the carboxylic acid group in 4-(diethylamino)butanoic acid would be influenced by the electron-donating effect of the distant tertiary amine group, potentially resulting in a slightly higher pKa compared to unsubstituted butanoic acid [19].

Classical Synthetic Routes

Reaction of Butyric Acid with Diethylamine

The direct reaction of butyric acid with diethylamine represents a fundamental approach for the synthesis of 4-(diethylamino)butanoic acid . This reaction typically involves controlled conditions to ensure formation of the desired product, although the direct synthesis presents inherent challenges due to the acid-base nature of the reactants.

The fundamental issue with direct amidation reactions involves the rapid acid-base interaction between carboxylic acids and amines [2]. When butyric acid encounters diethylamine, the strong organic acid nature of the carboxylic acid leads to immediate protonation of the basic amine, forming an ammonium salt [3]. This acid-base reaction occurs much faster than any potential nucleophilic substitution reaction that would form the amide bond.

The reaction mechanism involves initial protonation of the diethylamine by the carboxylic acid, creating a diethylammonium butyrate salt. The protonated amine loses its nucleophilic character since it no longer possesses a lone pair of electrons available for nucleophilic attack [4]. This fundamental incompatibility necessitates alternative synthetic approaches or modified reaction conditions.

Under elevated temperatures exceeding 100°C, ammonium salts can potentially dehydrate to form amides [2]. However, this approach requires forcing conditions that may not be suitable for many organic compounds and can lead to decomposition or side reactions. The excess butyric acid is often employed to prevent dissociation of the ammonium salt before dehydration can occur [2].

Use of Dehydrating Agents in Synthesis

The employment of dehydrating agents represents a crucial advancement in the synthesis of 4-(diethylamino)butanoic acid derivatives. These agents facilitate amide bond formation under mild conditions by preventing the problematic acid-base reaction between carboxylic acids and amines.

N,N'-Dicyclohexylcarbodiimide (DCC) serves as one of the most widely utilized dehydrating agents for amide synthesis [5] [6]. The mechanism involves initial protonation of DCC by the carboxylic acid, followed by nucleophilic attack of the carboxylate ion on the protonated carbodiimide to generate a reactive acylating intermediate [7]. This intermediate is highly susceptible to nucleophilic attack by the amine, leading to formation of the desired amide product.

The DCC mechanism proceeds through several distinct steps [6] [7]:

- Activation Phase: The carboxylic acid protonates the DCC, creating a highly electrophilic species

- Acylation: The carboxylate ion attacks the activated carbodiimide, forming an O-acylisourea intermediate

- Amidation: The amine nucleophile attacks the carbonyl carbon of the intermediate

- Product Formation: Elimination of dicyclohexylurea (DCU) yields the final amide product

The DCU byproduct is nearly insoluble in most organic solvents, facilitating its removal by simple filtration [6]. This represents a significant advantage in purification processes, although trace amounts of DCU can sometimes be challenging to eliminate completely.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides an alternative coupling reagent with similar mechanistic pathways [8] [4]. EDC offers certain advantages over DCC, including water solubility of its urea byproduct, which simplifies purification procedures. The reaction conditions typically involve room temperature with yields ranging from 70-90% [4].

Enhanced coupling protocols often incorporate additional reagents such as 4-dimethylaminopyridine (DMAP) and 1-hydroxybenzotriazole (HOBt) [8]. The combination of EDC with DMAP and catalytic amounts of HOBt has proven particularly effective for challenging substrates, including electron-deficient amines. DMAP serves as a nucleophilic catalyst, while HOBt acts as a leaving group activator and suppresses racemization in peptide synthesis [8].

Industrial Scale Production Techniques

Purification Methods: Distillation and Crystallization

Industrial purification of 4-(diethylamino)butanoic acid and its derivatives relies heavily on distillation and crystallization techniques, each offering distinct advantages for different aspects of the purification process [9] [10].

Distillation Methodology

Distillation separates components based on differences in boiling points, making it particularly useful for removing solvent residues and volatile impurities from the synthesis mixture [10]. Simple distillation can effectively separate the target compound from lower-boiling impurities, while fractional distillation provides enhanced separation for components with similar boiling points [10].

The distillation process involves heating the crude reaction mixture to vaporize the components, followed by condensation and collection of the distillate [10]. For 4-(diethylamino)butanoic acid derivatives, careful temperature control is essential to prevent thermal decomposition of the amine functionality.

Industrial distillation systems often employ continuous operation with optimized heat transfer and mass transfer characteristics. The selection of distillation pressure allows for temperature control, with reduced pressure distillation enabling processing at lower temperatures to minimize thermal degradation [10].

Crystallization Methodology

Crystallization serves as the primary method for obtaining high-purity solid products [9] [10]. This technique exploits differences in solubility between the target compound and impurities, with the principle that compound solubility varies with temperature [10].

The crystallization process involves several critical steps [9]:

- Dissolution: The crude product is dissolved in a suitable solvent at elevated temperature

- Saturation: The solution is concentrated to approach saturation conditions

- Nucleation: Controlled cooling initiates crystal formation

- Growth: Crystals develop under controlled conditions to maximize purity

- Isolation: Crystals are separated by filtration and washed with cold solvent

Recrystallization provides enhanced purification by redissolving the initial crystalline product in hot solvent and allowing pure crystals to form upon cooling [9]. This process effectively removes impurities that remain in the mother liquor.

Industrial crystallization often employs continuous crystallizers with precise temperature and concentration control. The choice of solvent system significantly influences crystal morphology, purity, and yield. Mixed solvent systems can optimize solubility characteristics and crystallization behavior.

Process Optimization and Yield Enhancement

Process optimization for large-scale synthesis focuses on maximizing yield while maintaining product quality and minimizing costs [11] [12]. This involves systematic evaluation of reaction parameters and implementation of advanced process control strategies.

Critical Process Parameters

Temperature optimization involves balancing reaction rate against selectivity considerations [13] [14]. Higher temperatures generally increase reaction rates according to the Arrhenius equation, but may also promote side reactions that reduce overall yield [13]. Temperature ramping strategies can optimize both reaction rate and selectivity by gradually adjusting temperature throughout the reaction progression [13].

Pressure optimization becomes particularly important for reactions involving gaseous components or where pressure affects reaction equilibrium [14]. Increased pressure can drive reactions toward desired products when fewer moles of gas are present on the product side [14].

Solvent selection significantly impacts reaction kinetics, product solubility, and purification characteristics [15]. The solvent must solubilize all reactants while maintaining chemical inertness under reaction conditions. Industrial processes often evaluate solvent recyclability and environmental impact as additional optimization criteria.

Advanced Optimization Strategies

Design of Experiments (DoE) approaches provide systematic methods for optimizing multiple process parameters simultaneously [11] [12]. Full factorial designs and response surface methodology enable identification of optimal reaction conditions while minimizing experimental effort [11].

Continuous flow reactors offer advantages for large-scale production through enhanced heat and mass transfer characteristics [11]. These systems provide better control over reaction conditions and enable steady-state operation with consistent product quality [11].

Process analytical technology (PAT) enables real-time monitoring and control of critical process parameters [12]. Spectroscopic techniques can provide immediate feedback on reaction progress and product formation, allowing for dynamic optimization during production [12].

Yield Enhancement Techniques

Reactant stoichiometry optimization often involves slight excess of one reactant to drive reactions toward completion [15]. For amide synthesis, excess amine or coupling reagent can improve conversion rates while maintaining selectivity [15].

Catalyst selection and optimization can significantly impact both reaction rate and selectivity [11]. Heterogeneous catalysts may offer advantages for industrial processes through simplified separation and catalyst recovery [11].

Reaction time optimization balances conversion against potential side reactions or product degradation [15]. Longer reaction times may improve conversion but can also increase formation of unwanted byproducts [15].

Alternative Synthetic Approaches and Derivative Formation

Alternative synthetic methodologies for 4-(diethylamino)butanoic acid encompass diverse approaches that may offer advantages for specific applications or serve as precursors for derivative formation [17].

Acyl Chloride Intermediates

The synthesis of 4-(diethylamino)butanoyl chloride represents a key intermediate approach . This methodology involves initial conversion of the corresponding carboxylic acid to the acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride [17].

The acyl chloride intermediate exhibits enhanced reactivity toward nucleophilic substitution reactions, enabling efficient amide bond formation under mild conditions . The reaction typically proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of hydrogen chloride .

Industrial production of acyl chlorides often employs continuous processes with efficient removal of gaseous byproducts . The enhanced reactivity of acyl chlorides enables reactions at lower temperatures, reducing energy requirements and minimizing side reactions .

Ester Intermediates and Aminolysis

Ester formation followed by aminolysis provides an alternative pathway for amide synthesis [3]. This approach involves initial esterification of the carboxylic acid, followed by nucleophilic substitution with the desired amine [3].

The aminolysis reaction requires more forcing conditions compared to acyl chloride routes, typically involving elevated temperatures and extended reaction times [3]. However, ester intermediates offer enhanced stability and easier handling compared to acyl chlorides [3].

Derivative Formation Strategies

Hydroxyl functionalization of 4-(diethylamino)butanoic acid derivatives enables access to more complex molecular architectures [17]. β-Cyclodextrin conjugates have been synthesized through selective esterification of secondary hydroxyl groups using sodium hydride as a deprotonating agent [17].

The conjugation process involves activation of the carboxylic acid with oxalyl chloride, followed by coupling with the cyclodextrin derivative under basic conditions [17]. This approach demonstrates the versatility of the synthetic methodology for creating macrocyclic conjugates with potential biological applications [17].

Ferrocene Derivative Synthesis

Specialized synthetic approaches enable formation of ferrocene-containing derivatives of butanoic acid systems [18]. These methodologies involve reduction of ferrocenoyl propionic acid using sodium borohydride, followed by catalytic hydrogenation with palladium on carbon [18].

The synthetic sequence provides access to 4-ferrocenyl butanoic acid derivatives with potential applications in materials science and catalysis [18]. The methodology demonstrates the adaptability of butanoic acid synthesis for incorporation of organometallic functionalities [18].

Solid-Phase Synthesis Applications

4-(Diethylamino)butanoic acid derivatives find extensive application in solid-phase peptide synthesis [19] [20]. The compound serves as a building block for peptide chain extension and modification, with particular utility in solution-phase synthesis protocols [19].

The high purity requirements for peptide synthesis necessitate specialized purification protocols, often involving multiple crystallization steps and rigorous analytical characterization [19] [20]. Industrial production for peptide synthesis applications typically achieves purities exceeding 98% through optimized crystallization procedures [20].

XLogP3

Other CAS

63867-13-0